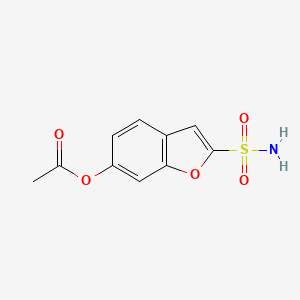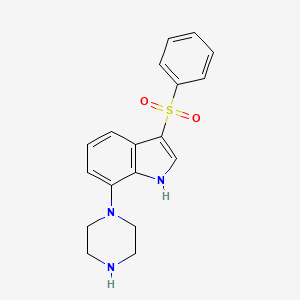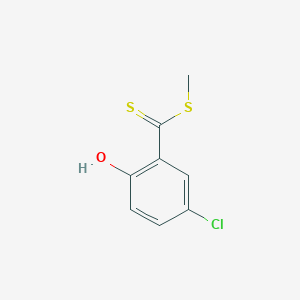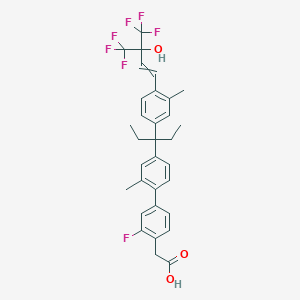
(2-Sulfamoyl-1-benzofuran-6-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Sulfamoyl-1-benzofuran-6-yl) acetate is a chemical compound that belongs to the benzofuran family. . The compound’s structure includes a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, with a sulfamoyl group and an acetate group attached to it.
Vorbereitungsmethoden
The synthesis of (2-Sulfamoyl-1-benzofuran-6-yl) acetate can be achieved through various synthetic routesThe reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
(2-Sulfamoyl-1-benzofuran-6-yl) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents to introduce oxygen-containing functional groups. Reduction reactions may use reagents such as sodium borohydride to reduce specific functional groups. Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of new derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Sulfamoyl-1-benzofuran-6-yl) acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities such as anti-tumor, antibacterial, and antiviral properties . In the industry, these compounds are used in the development of new materials and as intermediates in various chemical processes.
Wirkmechanismus
The mechanism of action of (2-Sulfamoyl-1-benzofuran-6-yl) acetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, leading to the modulation of biological processes. The benzofuran ring structure allows the compound to interact with various biological targets, contributing to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(2-Sulfamoyl-1-benzofuran-6-yl) acetate can be compared with other benzofuran derivatives such as 2-[(2-sulfamoyl-1-benzofuran-6-yl)oxy]acetic acid . While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9NO5S |
|---|---|
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
(2-sulfamoyl-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C10H9NO5S/c1-6(12)15-8-3-2-7-4-10(17(11,13)14)16-9(7)5-8/h2-5H,1H3,(H2,11,13,14) |
InChI-Schlüssel |
ZDKQHWLVTCOPTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(O2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)

![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)


![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)






